3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol
Description
“3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol” is a 1,3-thiazole derivative characterized by a dihydrothiazole core with phenyl and phenylimino substituents at positions 2 and 4, respectively. The propan-1-ol chain at position 3 introduces hydrophilicity, distinguishing it from simpler thiazole analogs. This compound is synthesized via the Hantzsch reaction, a common method for thiazole derivatives, involving condensation of asymmetrical thioureas with α-bromo ketones in ethanol .
Its structure has been confirmed via $ ^1H $ NMR spectroscopy and elemental analysis, with the (2Z)-configuration critical for maintaining planar geometry and electronic interactions .
Properties
IUPAC Name |
3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-13-7-12-20-17(15-8-3-1-4-9-15)14-22-18(20)19-16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEPOAQUAHTDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the condensation of appropriate thioamide and aldehyde precursors under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propanone.
Reduction: Formation of 3-[(2Z)-4-phenyl-2-(phenylamino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and phenyl groups allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Core Modifications
- 1-[(2Z)-2-(Phenylimin)-4-methyl-3-[2-(piperazine-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride (4b): Features a methyl group at position 4 and a piperazine-ethyl substituent at position 3.
- 2-((2Z)-2-[(3-Methylphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide: Replaces the propanol chain with ethanol and introduces a meta-methylphenylimino group. The hydrobromide salt improves crystallinity and solubility in polar solvents .
- 4-[(2Z)-3-Benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol: Substitutes the propanol chain with a bulky 2,6-di-tert-butylphenol group, increasing lipophilicity and steric hindrance, which may reduce solubility but enhance membrane permeability .
Substituted Derivatives
- Methyl (2Z)-[(2Z)-3-(4-Methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate: Incorporates a 4-methoxyphenyl group and an ester functional group. The methoxy group enhances electron-donating properties, while the ester increases hydrolytic instability compared to the stable propanol chain .
Pharmacological Activity
Cardiotropic Effects
- The target compound’s structural analogs, such as 1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride , exhibit significant cardiotropic activity. This derivative surpasses the efficacy of L-carnitine and meldonium in preclinical models, attributed to its 4-methoxyphenyl and methylpiperazine substituents, which enhance receptor interactions .
- In contrast, the propanol chain in the target compound may improve solubility and bioavailability, though its direct cardiotropic effects remain less characterized .
Angiotensin II Receptor Antagonism
- Hydrobromide derivatives of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines (e.g., compound 3(1) and 3(3)) show high affinity for angiotensin II receptors (PDB ID: 3R8A). The phenylimino group and thiazole ring form hydrogen bonds and donor-acceptor interactions critical for binding, similar to the target compound’s pharmacophore .
Physicochemical Properties
Biological Activity
The compound 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is part of a class of thiazole derivatives that have garnered attention due to their diverse biological activities. Thiazoles are known for their potential pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring substituted with phenyl groups, which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole compounds demonstrated that they possess potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-[...]-propan-1-ol | 15.6 - 62.5 | Staphylococcus aureus, Escherichia coli |
| Control (Oxytetracycline) | 125 | Staphylococcus aureus |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anti-inflammatory Activity
The thiazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in various cell lines. For example, one study reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with thiazole derivatives.
Anticancer Activity
Thiazole compounds have been investigated for their potential anticancer properties. A study focusing on the cytotoxic effects of various thiazoles revealed that certain derivatives could induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
-
Antimicrobial Efficacy Against E. coli :
In a comparative study, this compound was tested against E. coli. The results indicated an MIC of 31.25 µg/mL, showcasing its potential as a treatment for bacterial infections resistant to conventional antibiotics . -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory properties of thiazole derivatives demonstrated that treatment with the compound resulted in a significant decrease in nitric oxide production in macrophages, suggesting its utility in inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example:
-
Step 1 : React thiourea derivatives with α-haloketones (e.g., 3-chloropentane-2,4-dione) under reflux in ethanol to form the thiazole core .
-
Step 2 : Introduce the propan-1-ol moiety through nucleophilic substitution or condensation, optimizing temperature (e.g., 80°C) and solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity .
-
Yield Optimization : Use catalysts (e.g., acetic acid) and control stoichiometric ratios of reactants. Purify via recrystallization (e.g., methanol or ethanol) to achieve >90% purity .
- Key Data Table :
| Reaction Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole formation | Ethanol | Reflux | None | 75–85 | |
| Propanol functionalization | DMF | 80°C | Acetic acid | 68–72 |
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be analyzed?
- Methodological Answer :
-
1H/13C NMR : Identify protons on the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and the propanol chain (δ 3.5–4.0 ppm for -OH and δ 1.8–2.2 ppm for CH2 groups) .
-
IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C=N imine bonds (1640–1680 cm⁻¹) .
-
Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Key Data Table :
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| 1H NMR | δ 7.2–7.4 ppm (aromatic H) | Thiazole/Phenyl | |
| IR | 1650 cm⁻¹ (C=N) | Imine |
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate this compound’s antifungal potential, and what controls are essential?
- Methodological Answer :
- Assay Design : Use standardized protocols like the CLSI M27-A3 guideline for antifungal susceptibility testing. Test against Candida albicans and Aspergillus fumigatus .
- Controls : Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1% v/v). Measure minimum inhibitory concentrations (MICs) using microdilution methods .
- Data Interpretation : Compare MIC values with existing azole antifungals. Use ANOVA to assess significance (p < 0.05) .
Q. What computational strategies can predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal cytochrome P450 14α-demethylase (CYP51). Focus on hydrogen bonding with heme iron and hydrophobic contacts with active-site residues .
- Validation : Cross-reference docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental MIC data to establish structure-activity relationships (SAR) .
Q. How can discrepancies in synthetic yields or bioassay results across studies be systematically resolved?
- Methodological Answer :
- Yield Variability : Replicate reactions under identical conditions (solvent purity, inert atmosphere). Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
- Bioassay Inconsistencies : Standardize fungal strains (ATCC sources) and culture conditions. Perform triplicate experiments with blinded evaluators to reduce bias .
Q. What strategies are effective for modifying substituents to enhance bioactivity while minimizing toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
